

F-15599 solution preparation and stability for laboratory use

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Compound of Interest

Compound Name: F-15599

Cat. No.: B1679028

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Application Notes and Protocols for F-15599 (NLX-101)

For Researchers, Scientists, and Drug Development Professionals

Introduction

F-15599, also known as NLX-101, is a potent and highly selective full agonist for the serotonin 5-HT_{1A} receptor, exhibiting over 1000-fold selectivity for this target compared to other monoamine receptors.^[1] A key characteristic of **F-15599** is its functional selectivity, or biased agonism. It preferentially activates postsynaptic 5-HT_{1A} receptors in cortical regions, such as the prefrontal cortex, over somatodendritic autoreceptors in the raphe nucleus.^{[2][3][4]} This regional selectivity is associated with a distinct signaling profile, most notably the potent stimulation of extracellular signal-regulated kinase (ERK1/2) phosphorylation.^{[3][4][5]} **F-15599** has demonstrated antidepressant-like, procognitive, and anxiolytic-like effects in preclinical models and is under investigation for various neurological and psychiatric disorders.^{[2][4]}

These application notes provide detailed protocols for the preparation and use of **F-15599** solutions in a laboratory setting, along with stability information and a summary of its signaling pathway.

Chemical and Physical Properties

Property	Value
IUPAC Name	3-Chloro-4-fluorophenyl-[4-fluoro-4-[[[5-methylpyrimidin-2-ylmethyl)amino]methyl]piperidin-1-yl]methanone
Molecular Formula	C ₁₉ H ₂₂ ClF ₂ N ₄ O
Molar Mass	395.86 g/mol
CAS Number	635323-95-4
Appearance	White to off-white solid
Ki for 5-HT _{1a} Receptor	3.4 nM

Solution Preparation and Stability

Proper preparation and storage of **F-15599** solutions are critical for obtaining reliable and reproducible experimental results. The following protocols are recommended for in vitro and in vivo studies.

Stock Solution Preparation (In Vitro Use)

For cellular assays, a concentrated stock solution in an organic solvent is typically prepared and then diluted into aqueous culture media.

Recommended Solvent: Dimethyl sulfoxide (DMSO)

Protocol:

- Aseptically weigh the desired amount of **F-15599** powder.
- Reconstitute in cell culture grade DMSO to a stock concentration of 10-20 mg/mL. For example, a 21.7 mg/mL stock can be prepared.[\[5\]](#)
- Vortex thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary.

- Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

Storage and Stability:

- Store stock solutions at -80°C for up to 6 months.[\[5\]](#)
- For shorter-term storage, solutions can be kept at -20°C for up to 1 month.[\[5\]](#)[\[6\]](#)
- Crucially, protect all solutions from light.[\[5\]](#)

Working Solution Preparation (In Vitro Use)

Protocol:

- Thaw a single-use aliquot of the **F-15599** DMSO stock solution.
- Serially dilute the stock solution in sterile cell culture medium to the desired final concentration.
- Note: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should ideally be kept below 0.1%.

Solution Preparation (In Vivo Use)

F-15599 can be administered via various routes, including intraperitoneal (i.p.), intravenous (i.v.), and oral (p.o.). The vehicle for administration should be chosen based on the experimental requirements.

Aqueous-Based Vehicle (for i.p., i.v., p.o. administration): Many studies have successfully dissolved **F-15599** (or its fumarate/tosylate salt) in simple aqueous vehicles.[\[3\]](#)[\[6\]](#)[\[7\]](#)

Protocol:

- Weigh the required amount of **F-15599**.
- Dissolve directly in sterile distilled water or saline.[\[3\]](#)[\[6\]](#)
- Prepare working solutions fresh daily by diluting from a stock solution.[\[6\]](#)

Vehicle for Enhanced Solubility (for i.p. administration): For higher concentrations or specific experimental needs, a co-solvent system may be employed.^[5]

Protocol:

- Prepare a concentrated stock solution of **F-15599** in DMSO (e.g., 21.7 mg/mL).
- For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix.
- Add 50 µL of Tween-80 and mix thoroughly.
- Add 450 µL of saline to reach the final volume of 1 mL. This yields a clear solution.^[5]

Suspension Vehicle (for specific applications): For some experiments, such as those measuring core body temperature, **F-15599** has been administered as a suspension.^[2]

Protocol:

- Suspend the weighed **F-15599** powder in a 1% Tween-80 solution in distilled water.^[2]

Experimental Protocols

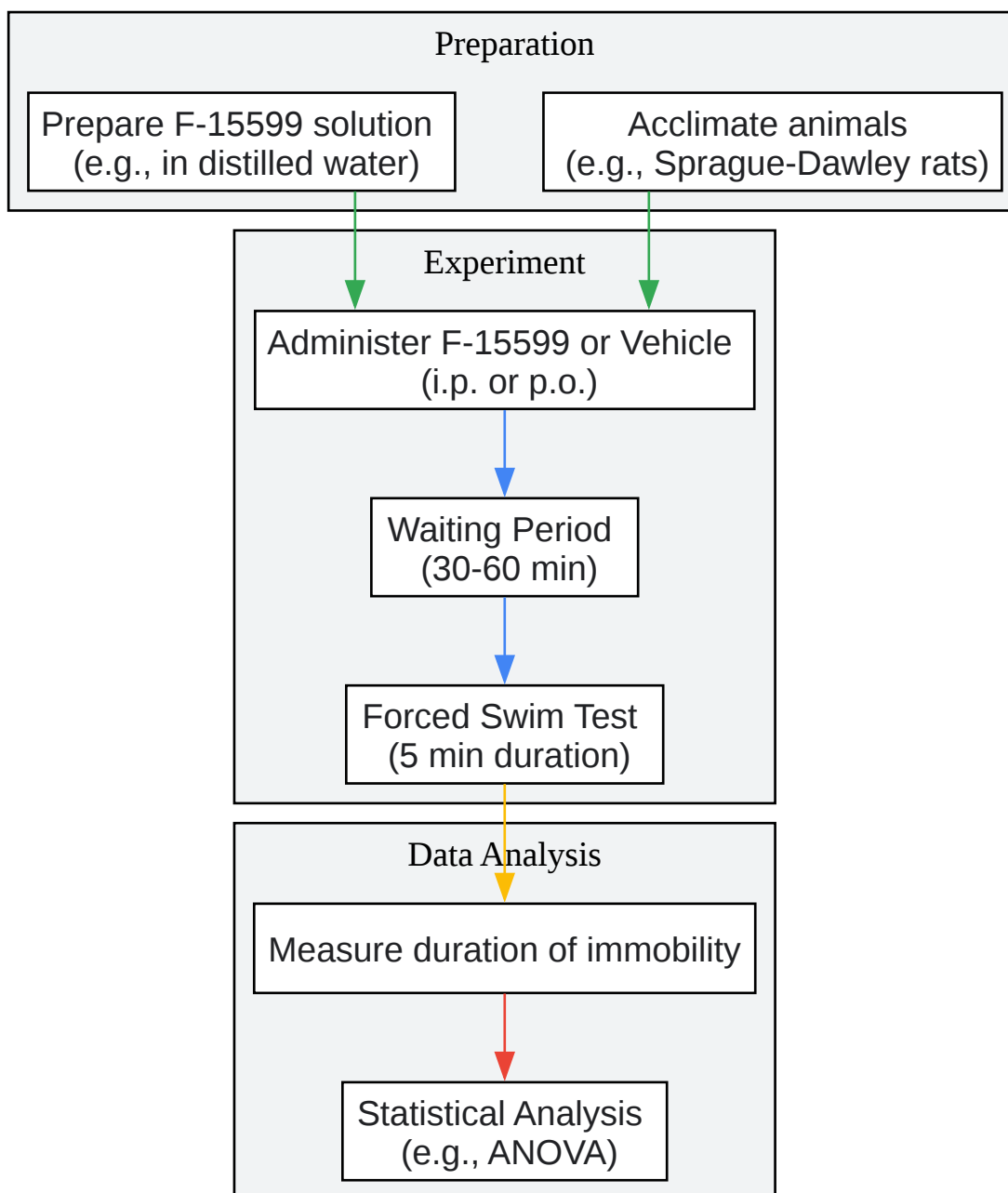
Below are summarized methodologies for key experiments involving **F-15599**.

In Vivo Administration in Rodent Models

- Forced Swim Test (Antidepressant-like activity): **F-15599** is administered to rats or mice, typically 30-60 minutes before the test. Effective doses to reduce immobility have been reported in the range of 0.08-0.16 mg/kg (p.o. or i.p.).^{[2][8]}
- Microdialysis (Neurotransmitter Release): To measure changes in dopamine and serotonin levels, **F-15599** is administered systemically (e.g., i.p.). An ED₅₀ of 30 µg/kg i.p. was calculated for increasing dopamine output in the medial prefrontal cortex (mPFC), while an ED₅₀ of 240 µg/kg i.p. was determined for reducing hippocampal serotonin release.^[6]
- Single-Unit Electrophysiology (Neuronal Firing): To assess effects on neuronal activity, **F-15599** is administered intravenously (i.v.). It has been shown to increase the firing rate of

pyramidal neurons in the mPFC at doses as low as 0.2 µg/kg i.v., while significantly higher doses (>8.2 µg/kg i.v.) are needed to inhibit dorsal raphe serotonergic neurons.[6]

The following workflow outlines a typical in vivo experiment to assess the antidepressant-like effects of **F-15599**.

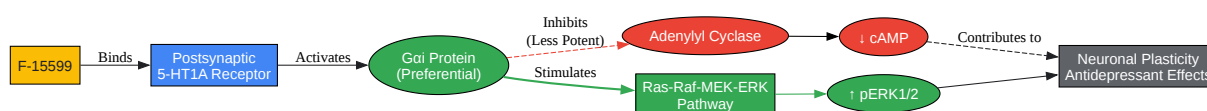


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Workflow for assessing antidepressant-like effects of **F-15599**.

F-15599 Signaling Pathway

F-15599 exerts its effects by binding to and activating the 5-HT_{1A} receptor, a G-protein coupled receptor (GPCR). Its biased agonism leads to a preferential activation of specific downstream signaling cascades, particularly in postsynaptic neurons of the prefrontal cortex.[5][9] The compound preferentially activates G_{ai} over G_{ao} G-protein subtypes.[4][5] This leads to a potent stimulation of the Ras-Raf-MEK-ERK (MAPK) pathway, resulting in the phosphorylation of ERK1/2.[3][4][5] This pathway is crucial for neuronal plasticity and has been implicated in the therapeutic effects of antidepressants. In contrast, **F-15599** is a less potent activator of other pathways linked to 5-HT_{1A} receptors, such as the inhibition of adenylyl cyclase (and thus cAMP production) or receptor internalization.[4][5]



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Biased signaling pathway of **F-15599** at the 5-HT_{1A} receptor.

Summary of In Vivo Efficacy

The following table summarizes the effective doses of **F-15599** in various preclinical rodent models, highlighting its preferential action on postsynaptic 5-HT_{1A} receptors.

Experiment al Model	Species	Route	Effect	Effective Dose (ED ₅₀ or Minimal)	Reference
Forced Swim Test	Rat	p.o.	Reduced Immobility (Antidepressa nt-like)	ED ₅₀ : 0.12 mg/kg	[8]
Forced Swim Test	Rat	i.p.	Reduced Immobility (Antidepressa nt-like)	ED ₅₀ : 0.08 mg/kg	[2]
Microdialysis (mPFC)	Rat	i.p.	Increased Dopamine Output (Postsynaptic)	ED ₅₀ : 30 µg/kg	[6]
Microdialysis (Hippocampu s)	Rat	i.p.	Reduced Serotonin Release (Presynaptic)	ED ₅₀ : 240 µg/kg	[6]
Electrophysio logy (mPFC)	Rat	i.v.	Increased Pyramidal Neuron Firing (Postsynaptic)	Minimal Effective Dose: 0.2 µg/kg	[6]
Electrophysio logy (Dorsal Raphe)	Rat	i.v.	Reduced 5- HT Neuron Firing (Presynaptic)	Minimal Effective Dose: 8.2 µg/kg	[6]
Serotonin Syndrome	Rat	i.p.	Induction of Serotonergic Behaviors	Doses > 0.25 mg/kg	[9]

Hypothermia Induction	Rat	-	Decrease in Body Temperature	Minimal Effective Dose: 0.63 mg/kg	[8]
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